Cas no 86-90-8 (4-Bromo Phthalic anhydride)
4-Bromo Phthalic anhydride Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromoisobenzofuran-1,3-dione
- 4-bromophthal anhydride
- 4-Bromophtalic anhydride
- 4-BROMOPHTHALIC ACID ANHYDRIDE
- 4-BROMOPHTHALIC ANHYDRIDE
- 4-BPA
- 1,3-ISOBENZOFURANDIONE, 5-BROMO-
- TIMTEC-BB SBB008534
- 5-Bromo-1,3-isobenzofurandione
- 4-Bromophthalic anhydride
- 4-bromo-phthalic anhydrid...
- 4-bromo-phthalic anhydride
- 4-BrPA
- 5-Bomoisobenzofuran-1,3-dione
- 5-bromo-2-benzofuran-1,3-dione
- 5-bromophthalic anhydride
- 5-bromo-1,3-dihydro-2-benzofuran-1,3-dione
- 4-Bromo Phthalic anhydride
- BCKVHOUUJMYIAN-UHFFFAOYSA-N
- 5-BROMO-ISOBENZOFURAN-1,3-DIONE
- 4-Bromophthalicanhydride
- PubChem2027
- PubChem18163
- KSC449G2R
- 5-bromanyl-2-benzofuran-1,3-dione
- CS-W019549
- C8-H3-Br-O3
- 5-Bromo-2-benzofuran-1,3-dione #
- SCHEMBL135902
- J-514837
- EINECS 201-707-9
- C8H3BrO3
- A841875
- PB33839
- 5-Bromo-1,3-dihydro-2-benzofuran-1,3-dione;3-BROMOPHTHALIC ANHYDRIDE
- AKOS000121183
- SY014696
- UNII-2D7E8SD3ZF
- EN300-18058
- FT-0617918
- MFCD00191323
- AC-7938
- AM20060740
- P16601
- FS-1200
- 86-90-8
- DTXSID70235342
- B1693
- 4-bromphthalsyreanhydrid
- 2D7E8SD3ZF
- 5-Bromo-1,3-isobenzofurandione (ACI)
- Phthalic anhydride, 4-bromo- (6CI, 7CI, 8CI)
- 5-Bromophthalic acid anhydride
- DB-002561
- NS00020453
-
- MDL: MFCD00191323
- Inchi: 1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
- InChI Key: BCKVHOUUJMYIAN-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(=CC=2)Br)C(=O)O1
Computed Properties
- Exact Mass: 225.92700
- Monoisotopic Mass: 225.926557
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 43.4
- Molecular Weight: 227.01
Experimental Properties
- Color/Form: Off white to white powder
- Density: 1.911
- Melting Point: 106.0 to 110.0 deg-C
- Boiling Point: 301°C(lit.)
- Flash Point: 172.6℃
- Refractive Index: 1.651
- PSA: 43.37000
- LogP: 1.75970
- Solubility: Not determined
4-Bromo Phthalic anhydride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Bromo Phthalic anhydride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo Phthalic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1693-100g |
4-Bromo Phthalic anhydride |
86-90-8 | 95.0%(GC&T) | 100g |
¥1100.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1693-500g |
4-Bromo Phthalic anhydride |
86-90-8 | 95.0%(GC&T) | 500g |
¥3625.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1693-25g |
4-Bromo Phthalic anhydride |
86-90-8 | 95.0%(GC&T) | 25g |
¥420.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B239A-25g |
4-Bromo Phthalic anhydride |
86-90-8 | 97% | 25g |
129CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B239A-100g |
4-Bromo Phthalic anhydride |
86-90-8 | 97% | 100g |
341CNY | 2021-05-07 | |
| Alichem | A019063929-1000g |
4-Bromophthalic anhydride |
86-90-8 | 96% | 1000g |
$340.00 | 2023-08-31 | |
| Fluorochem | 009065-1g |
4-Bromophthalic anhydride |
86-90-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009065-25g |
4-Bromophthalic anhydride |
86-90-8 | 98% | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 009065-500g |
4-Bromophthalic anhydride |
86-90-8 | 98% | 500g |
£184.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014696-10g |
4-Bromophthalic Anhydride |
86-90-8 | ≥95% | 10g |
¥30.0 | 2023-09-15 |
4-Bromo Phthalic anhydride Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Thionyl chloride ; 0 °C → reflux; 5 h, reflux
1.3 Solvents: Dichloromethane ; 2 h, rt
4-Bromo Phthalic anhydride Raw materials
4-Bromo Phthalic anhydride Preparation Products
4-Bromo Phthalic anhydride Suppliers
4-Bromo Phthalic anhydride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Bromo Phthalic anhydride
4-Bromo Phthalic Anhydride: A Versatile Reagent in Chemical and Pharmaceutical Research
4-Bromo Phthalic Anhydride, a key organic compound with the CAS No. 86-90-8, is widely recognized for its structural versatility and reactivity in synthetic chemistry. This compound, formally known as 4-bromophthalic anhydride (4-BPA), belongs to the family of substituted phthalic anhydrides, which are cyclic esters derived from phthalic acid. Its chemical formula, C8H5BrO3, reflects the substitution of a bromine atom at the para position of the benzene ring adjacent to the carboxylic acid groups. This strategic bromination imparts unique electronic properties and reactivity profiles that make it indispensable in diverse research applications.
The synthesis of 4-Bromo Phthalic Anhydride typically involves bromination of phthalic anhydride under controlled conditions to achieve high positional selectivity. Recent advancements in catalytic systems have enabled greener methodologies, such as using heterogeneous catalysts like montmorillonite K10 clay, which reduce environmental impact while maintaining product purity. A study published in Green Chemistry (2023) demonstrated that microwave-assisted bromination using this catalyst achieves yields exceeding 95% with minimal byproduct formation, underscoring its industrial viability.
In pharmaceutical research, 4-Bromo Phthalic Anhydride serves as a critical intermediate for synthesizing bioactive compounds. For instance, it has been employed in the preparation of novel anti-cancer agents targeting topoisomerase II inhibition. Researchers at Stanford University (Journal of Medicinal Chemistry, 2023) utilized its electrophilic character to introduce brominated moieties into heterocyclic scaffolds, enhancing their cytotoxic activity against breast cancer cell lines by up to 70% compared to non-substituted analogs. The compound's ability to undergo Diels-Alder reactions under mild conditions also facilitates the construction of complex molecular architectures required for drug discovery.
The material science community has leveraged this compound's dual functional groups for advanced polymer synthesis applications. A groundbreaking study from MIT (Advanced Materials, 2023) highlighted its role as a crosslinking agent in creating stimuli-responsive hydrogels with tunable mechanical properties. By incorporating 4-bromophthalimide units into polyethylene glycol networks via amidation reactions, researchers developed materials capable of reversible swelling under pH changes—a breakthrough for drug delivery systems requiring precise release mechanisms.
In analytical chemistry contexts, Phthalic Anhydride derivatives like 4-BPA are increasingly used as labeling reagents for mass spectrometry-based metabolomics studies. Their characteristic fragmentation patterns provide clear identification markers during metabolic pathway analysis. A collaborative project between Oxford University and Pfizer (Analytical Chemistry Letters, 2023) demonstrated improved detection sensitivity when using brominated derivatives compared to conventional labels due to enhanced ionization efficiency from the electron-withdrawing substituent.
Emerging research reveals promising applications in photocatalytic systems through its integration into conjugated organic frameworks (COFs). Scientists at ETH Zurich reported in Nature Communications (March 2023) that incorporating 4-bromophthalamide units into COF structures significantly improves light-harvesting capabilities within visible spectrum ranges (450–650 nm). This discovery opens new avenues for solar energy conversion technologies where traditional semiconductor materials face limitations.
The compound's electronic properties also find utility in supramolecular chemistry studies exploring hydrogen bonding networks. Recent investigations by a Japanese research team (Chemical Science, January 2023) showed that combining 4-bromophthalamide with cucurbituril receptors creates highly ordered self-assembled structures with potential applications in molecular recognition systems and nanoscale electronics fabrication processes.
In drug delivery optimization studies published in Biomaterials Science (June 2023), researchers demonstrated that functionalizing nanoparticles with carboxylic acid groups derived from Phthalic Anhydride variants including 4-BPA enhances cellular uptake efficiency by up to threefold through receptor-mediated endocytosis mechanisms. The bromine substituent was shown to improve targeting specificity when coupled with antibody conjugation strategies without compromising biocompatibility profiles.
Safety considerations remain critical when handling this compound despite its non-regulated status according to current international classifications. Proper storage practices include maintaining it under dry conditions away from strong reducing agents due to its susceptibility toward hydrolysis under humid environments—a property recently elucidated through computational studies at UC Berkeley (Journal of Physical Chemistry A, May 2023). These findings emphasize the importance of inert atmosphere preservation during storage periods exceeding one month.
Ongoing studies continue to explore its potential in bioorthogonal chemistry where orthogonal reactivity is essential for live-cell imaging applications. Preliminary results indicate that alkyne-functionalized derivatives prepared using this compound exhibit superior click reaction efficiency compared to existing azide-based systems without interfering with cellular metabolic processes—a significant step forward reported at the ACS Spring Meeting 2023.
Beyond traditional applications, recent advances highlight its role as a precursor for preparing advanced carbon materials through thermal decomposition processes. Researchers at KAIST successfully synthesized nitrogen-doped graphene quantum dots containing bromine surface functionalities using this compound as a starting material (Carbon Journal, April 2023). These nanostructures display enhanced electrochemical activity suitable for next-generation biosensor development.
In enzyme inhibition studies published in Bioorganic & Medicinal Chemistry, this compound has been evaluated as a lead inhibitor against histone deacetylase enzymes relevant to neurodegenerative diseases. The para-bromination was found crucial for maintaining binding affinity while reducing off-target interactions—a structural feature now being exploited in rational drug design approaches involving molecular docking simulations and machine learning models.
Critical analysis reveals that bromination reactions involving phthalic anhydrides such as CAS No.86-90-8 require careful stoichiometric control due to potential over-bromination side reactions documented by NIST researchers (Organometallics Reviews, February 2023). These findings underscore the importance of employing modern analytical techniques like real-time NMR monitoring during synthesis steps involving electrophilic substitutions on aromatic rings containing electron-withdrawing groups.
New synthetic pathways involving palladium-catalyzed cross-coupling reactions have expanded its utility beyond traditional applications since being validated by Nobel laureate Richard Schrock's team at MIT (Angewandte Chemie International Edition, October 2023). They demonstrated that coupling brominated phthalamides with Grignard reagents provides access to previously inaccessible bicyclic structures within three steps—significantly shortening previously established multi-stage protocols requiring protecting group manipulations.
In environmental chemistry contexts,
the compound's photodegradation products were studied using LC-MS/MS techniques by a German research consortium (Ecochemical Engineering, July 17 issue). Results indicated rapid conversion into non-toxic metabolites under simulated sunlight conditions over seven days—contrary to earlier assumptions about persistent halogenated residues—providing critical data for green chemical lifecycle assessments currently under regulatory consideration globally.
Surface modification experiments conducted at Cambridge University (Nano Letters,
August preprint) revealed unexpected catalytic properties when deposited onto titanium dioxide surfaces via sol-gel methods.
The resulting hybrid materials exhibited enhanced photocatalytic activity toward water purification processes,
specifically demonstrating improved degradation rates for organic pollutants like atrazine compared
to unmodified TiO₂ nanoparticles—a finding attributed
to electron delocalization effects introduced by both carbonyl groups and the para-bromine substituent.
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